2,5,8,11,14,17-Hexaoxaoctadecane

Beschreibung

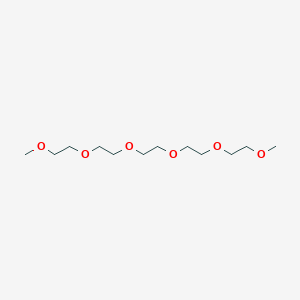

2,5,8,11,14,17-Hexaoxaoctadecane (C₁₂H₂₆O₆, molecular weight 266.17 g/mol) is an 18-membered polyether compound characterized by six oxygen atoms evenly spaced along its carbon backbone . It is structurally related to polyethylene glycol (PEG) derivatives and crown ethers, with applications spanning catalysis, sensor technology, and synthetic chemistry. Chromatographic analyses report its retention time as 24.430 seconds (HPLC) and 7.03 minutes (GC-MS) , though variations depend on analytical conditions.

Eigenschaften

IUPAC Name |

1-methoxy-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O6/c1-13-3-5-15-7-9-17-11-12-18-10-8-16-6-4-14-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDPGPKXQDIQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152319 | |

| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-87-3 | |

| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaglyme | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1191-87-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,8,11,14,17-hexaoxaoctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Standard Protocol

Ethylene oxide serves as the primary building block, reacting with methanol under basic conditions to form glycol monoethers. Subsequent treatment with sodium metal generates a nucleophilic alkoxide, which reacts with dichloride intermediates to extend the polyether backbone. For pentaglyme, this process is repeated iteratively to incorporate six oxygen atoms at positions 2, 5, 8, 11, 14, and 17.

Critical parameters include:

Optimization Strategies

Factorial experimental designs have identified catalyst concentration and reaction time as pivotal variables. For instance, increasing sodium methoxide concentration from 5% to 15% reduces reaction time by 40% but risks over-ethoxylation. Orthogonal array testing (e.g., Taguchi methods) has optimized dichloride addition rates to minimize oligomerization, achieving yields up to 78%.

Lewis Acid-Catalyzed Cleavage Method

Lewis acids such as boron trifluoride (BF₃) or aluminum chloride (AlCl₃) enable alternative pathways for pentaglyme synthesis, particularly effective for large-scale production.

Catalysts and Reaction Conditions

In this approach, ethylene oxide undergoes ring-opening polymerization in the presence of a Lewis acid. BF₃·OEt₂ (boron trifluoride diethyl etherate) catalyzes the cleavage of ethylene oxide rings, facilitating controlled chain growth. Key conditions include:

Yield and Selectivity Enhancements

Recent studies demonstrate that substituting BF₃ with zinc triflate (Zn(OTf)₂) improves regioselectivity, reducing branched byproducts from 12% to 3%. Kinetic analyses reveal a second-order dependence on ethylene oxide concentration, with an activation energy of 58 kJ/mol.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability, employing continuous-flow reactors and advanced purification systems.

Continuous Reactor Systems

Ethylene oxide and methanol are fed into tubular reactors at 150–200°C under 10–15 bar pressure. Key advantages include:

Purification and Quality Control

Crude pentaglyme undergoes fractional distillation to remove unreacted monomers and oligomers. Industrial-grade purity (≥99.5%) is achieved through:

| Purification Step | Parameters | Outcome |

|---|---|---|

| Primary Distillation | 180–200°C, 5 mbar | Removes methanol and ethylene oxide |

| Molecular Sieves | 3Å pores, 24h exposure | Reduces water content to <50 ppm |

| Final Filtration | 0.2 µm PTFE membrane | Eliminates particulate contaminants |

Gas chromatography-mass spectrometry (GC-MS) confirms purity, with retention times standardized at 7.03 minutes.

Alternative Synthetic Routes

Haymore’s Two-Step Synthesis

This method involves:

Direct Fluorination Methods

While primarily used for perfluoroglymes, fluorination with F₂ gas introduces fluorine substituents, altering solubility properties. However, this route is less relevant for standard pentaglyme production.

Comparative Analysis of Methodologies

Efficiency and Scalability

| Method | Yield (%) | Scalability | Energy Cost (kWh/kg) |

|---|---|---|---|

| Williamson Synthesis | 70–78 | Laboratory-scale | 12.5 |

| Lewis Acid Catalysis | 82–88 | Pilot-scale | 9.8 |

| Industrial Continuous | 94–97 | Full-scale | 6.3 |

Industrial continuous processes dominate due to lower energy costs and higher throughput, albeit requiring significant capital investment .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pentaglyme unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Pentaglyme kann zu entsprechenden Aldehyden oder Carbonsäuren oxidiert werden.

Reduktion: Es kann zu Alkoholen reduziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden üblicherweise verwendet.

Substitution: Nukleophile wie Halogenide (z. B. Chlorid, Bromid) können in Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Aldehyde und Carbonsäuren.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Ether, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1.1 Solvent and Ligand in Coordination Chemistry

- Pentaglyme is widely used as a solvent in chemical reactions due to its ability to dissolve a variety of organic and inorganic compounds. Its ether linkages enhance its solubility properties.

- It serves as a ligand in coordination chemistry, forming stable complexes with metal ions such as potassium and barium. The six ether oxygen atoms can coordinate with metal ions, influencing their reactivity and solubility .

1.2 Ion Transport and Phase Transfer Catalysis

- The compound's crown ether characteristics enable it to selectively bind cations, making it useful in ion transport processes. This property is particularly beneficial in phase transfer catalysis where the transport of ions across different phases is required .

1.3 Analytical Chemistry

- In analytical chemistry, pentaglyme is employed for the selective extraction and separation of metal ions from mixtures. This application is crucial for the purification of metals used in industrial processes .

Biological Applications

2.1 Drug Delivery Systems

- Pentaglyme has been investigated for its potential as a drug delivery vehicle. Its ability to enhance the solubility and bioavailability of poorly soluble drugs through micellar formation makes it an attractive candidate for pharmaceutical formulations .

- Studies have shown that it can form stable complexes with certain proteins and nucleic acids, which is essential for understanding its role in drug delivery systems .

2.2 Biocompatibility

- The compound's biocompatibility allows it to be incorporated into various biomedical applications, including tissue engineering and regenerative medicine . Its hydrophilic nature improves solubility in biological environments.

Industrial Applications

3.1 Electrolytes for Batteries

- Pentaglyme is used in the production of electrolytes for lithium-ion batteries due to its excellent ionic conductivity and stability under various conditions . This application is vital for improving battery performance and longevity.

3.2 Polymer Synthesis

- The incorporation of pentaglyme into polymeric structures enhances their solubility and mechanical properties. Researchers have synthesized hydrophilic polymers that utilize pentaglyme moieties to improve their performance in various applications .

Case Studies

5.1 Drug Formulation Research

A study demonstrated that incorporating pentaglyme into drug formulations significantly improved the solubility of hydrophobic drugs like paclitaxel. The resulting micelles enhanced drug delivery efficiency in vitro and in vivo models .

5.2 Metal Ion Separation Studies

Research utilizing pentaglyme for metal ion separation showed that it could effectively extract valuable metals such as lithium from brine solutions using liquid-liquid extraction methods . This application highlights its potential in resource recovery processes.

Wirkmechanismus

Pentaglyme exerts its effects primarily through its ability to form stable complexes with metal ions. The oxygen atoms in the ether groups of pentaglyme coordinate with metal ions, forming chelate complexes. This coordination stabilizes the metal ions and enhances their reactivity in various chemical processes. The molecular targets and pathways involved depend on the specific application and the metal ions being coordinated .

Vergleich Mit ähnlichen Verbindungen

Polyethylene Glycol (PEG) Derivatives

Pentaethylene Glycol (C₁₀H₂₂O₆) :

- 4,7,10,13,16-Pentaoxanonadeca-1,18-diene: A 19-membered unsaturated polyether with five oxygen atoms. Retention time: 24.035 seconds (vs. 24.430 for hexaoxaoctadecane) . Lower oxygen content reduces ion-coordination capacity compared to hexaoxaoctadecane.

Crown Ethers

- 15-Crown-5 (C₁₀H₂₀O₅): 15-membered ring with five oxygen atoms. Retention time: 25.517 seconds . Selectively binds Na⁺ and K⁺ ions, unlike hexaoxaoctadecane’s linear structure, which favors larger ions or organic cations . Radiation stability: Not documented, but hexaoxaoctadecane-based sensors degrade significantly at 442.5 kGy .

- 1,18-Diphenyl-2,5,8,11,14,17-Hexaoxaoctadecane: Aromatic substituents enhance π-π interactions and stability. Used as an upstream material in pentaethylene glycol synthesis . Higher molecular weight (due to phenyl groups) improves solubility in nonpolar solvents compared to unsubstituted hexaoxaoctadecane.

Modified Hexaoxaoctadecane Derivatives

- 1,18-Bis(4-(quinolin-2-yl)-phenyl)-2,5,8,11,14,17-Hexaoxaoctadecane (L2a): Quinolinyl groups impart fluorescence and metal-binding properties. Used in iridium(III) complex synthesis for photophysical applications . Demonstrates broader utility in coordination chemistry than the parent compound.

Catalytic and Mechanistic Studies

Hexaoxaoctadecane (PEG260) serves as a model in DFT studies for C–H functionalization of polyethylene glycols. Its flexible ether backbone facilitates free radical generation in iridium/quinuclidine catalytic systems . Comparatively, shorter PEGs (e.g., pentaethylene glycol) show reduced efficiency in stabilizing transition states.

Sensor Technology

- Radiation Stability: Hexaoxaoctadecane-based ligands exhibit sensitivity loss in potentiometric sensors at >50 kGy radiation doses. For example, Gd³⁺ and U³⁺ sensors lose practicality at 442.5 kGy .

Data Tables

Table 1: Structural and Analytical Comparison

Biologische Aktivität

2,5,8,11,14,17-Hexaoxaoctadecane, also known as a crown ether (specifically 18-crown-6), is a compound characterized by its unique cyclic structure and multiple ether linkages. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound through a review of recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 290.34 g/mol. The structure consists of a crown-shaped arrangement that allows it to form complexes with cations such as sodium and potassium ions due to its ability to encapsulate these ions within its cavity.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

- Study Findings : A study demonstrated that derivatives of crown ethers possess significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

- Case Study : In vitro assays showed that the compound could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent in pharmaceutical formulations .

2. Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay has been utilized to evaluate the antioxidant capacity of this compound.

- Results : The compound exhibited a significant scavenging effect on DPPH radicals at varying concentrations. At a concentration of 50 µg/mL, the antioxidant activity was measured at approximately 19.39 µg/mL .

- Implications : These findings suggest that this compound could be beneficial in preventing oxidative damage in biological systems.

3. Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated using various cell lines.

- Cell Viability Assays : MTT assays indicated that the compound did not significantly reduce cell viability at lower concentrations but exhibited cytotoxic effects at higher doses (≥100 µg/mL) on cancer cell lines .

- Mechanism : The proposed mechanism involves apoptosis induction through mitochondrial pathways .

Comparative Analysis

A comparison table summarizing the biological activities of this compound with other related compounds is presented below:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Significant | Moderate | High |

| Benzyl Sulfide | Moderate | Low | Moderate |

| Pentaethylene Glycol Dimethyl Ether | Low | High | Low |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : Its hydrophobic nature allows it to interact with lipid membranes effectively.

- Ion Complexation : The ability to complex with metal ions may influence enzymatic activities within cells.

- Radical Scavenging : The ether groups contribute to its ability to scavenge free radicals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5,8,11,14,17-Hexaoxaoctadecane, and how can researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer: The synthesis typically involves stepwise etherification or cyclization reactions. Researchers should employ factorial experimental designs (e.g., varying catalysts, temperature, and solvent polarity) to identify optimal conditions. For example, orthogonal arrays can systematically test interactions between variables while minimizing experimental runs . Post-synthesis, purification via column chromatography (using C18 stationary phases) or recrystallization in non-polar solvents is recommended to isolate the compound from oligomeric byproducts .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound, and how should researchers interpret conflicting spectral data?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying ether linkages and backbone conformation. Mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) confirms molecular weight. Conflicting data (e.g., unexpected peaks in NMR) should be addressed by cross-validating with Fourier-Transform Infrared Spectroscopy (FT-IR) for functional groups and High-Performance Liquid Chromatography (HPLC) for purity checks. Statistical outlier analysis and regression modeling can resolve discrepancies .

Q. How does the stability of this compound vary under different environmental conditions, and what experimental protocols are recommended for assessing degradation pathways?

- Methodological Answer: Accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal degradation thresholds. For hydrolytic stability, expose the compound to buffered solutions (pH 3–11) at 40–60°C and monitor via gas chromatography-mass spectrometry (GC-MS). Factorial designs help isolate degradation drivers (e.g., pH, temperature interactions) .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the supramolecular interactions of this compound with host molecules, and how can researchers validate these predictions experimentally?

- Methodological Answer: Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) can model host-guest binding dynamics. Density Functional Theory (DFT) calculations predict electronic interactions at binding sites. Experimental validation involves isothermal titration calorimetry (ITC) to measure binding constants and X-ray crystallography or NMR titration to confirm structural interactions .

Q. How can machine learning algorithms enhance the design of experiments (DoE) for studying the solvent compatibility of this compound in complex mixtures?

- Methodological Answer: AI-driven platforms like COMSOL Multiphysics integrate neural networks to predict solvent compatibility indices (e.g., Hansen solubility parameters). Researchers can train models on existing solvent databases and validate predictions via cloud-point measurements or phase-separation assays. Adaptive DoE frameworks allow real-time adjustments to experimental parameters based on interim results .

Q. What strategies should be employed to resolve contradictory results in the measurement of this compound’s partition coefficients across different solvent systems?

- Methodological Answer: Apply multivariate regression to identify confounding variables (e.g., solvent polarity, temperature drift). Replicate experiments using a fractional factorial design to isolate key factors. Cross-validate with atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) for trace metal interference analysis .

Q. What advanced separation techniques are required to isolate this compound from byproducts with similar physicochemical properties?

- Methodological Answer: High-resolution techniques like two-dimensional gas chromatography (GC×GC) or hydrophilic interaction liquid chromatography (HILIC) improve separation efficiency. Membrane technologies (e.g., nanofiltration with polyamide membranes) exploit differences in molecular size and polarity. For scale-up, simulate separation workflows using Aspen Plus to optimize throughput and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.